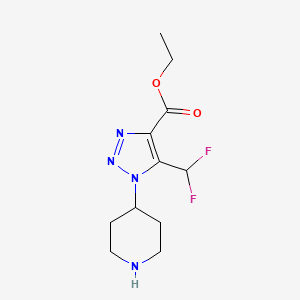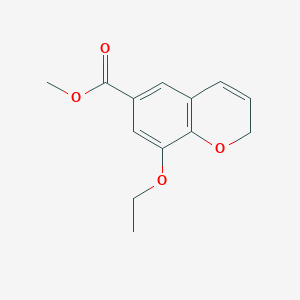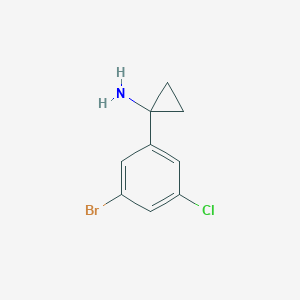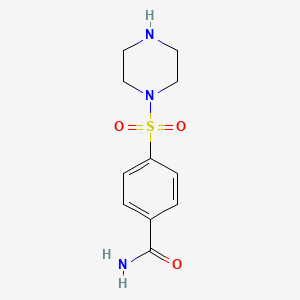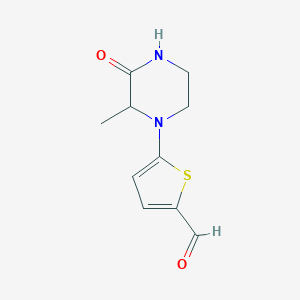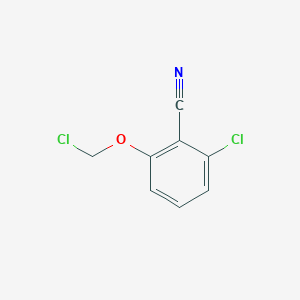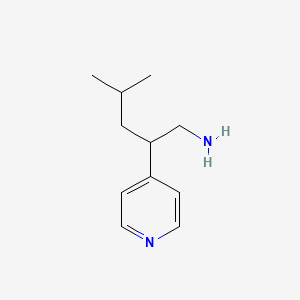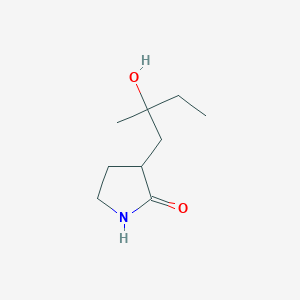
3-Amino-2-methyl-1-(2-methylthiolan-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methyl-1-(2-methylthiolan-2-yl)propan-1-ol: is an organic compound with the molecular formula C9H19NOS . It is a specialized chemical used primarily in research and industrial applications. The compound is characterized by its unique structure, which includes an amino group, a methyl group, and a thiolan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-1-(2-methylthiolan-2-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-methylthiolan-2-yl derivatives with amino alcohols under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halides and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-2-methyl-1-(2-methylthiolan-2-yl)propan-1-ol is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological research to study its effects on various biological systems. It may serve as a precursor for biologically active molecules or as a reagent in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: Industrially, the compound finds applications in the production of specialty chemicals, agrochemicals, and materials science. It may be used as an intermediate in the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(2-methylthiolan-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The thiolan ring may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-2-methyl-1-propanol: Similar in structure but lacks the thiolan ring.
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Contains a thiophen ring instead of a thiolan ring.
1-Amino-2-methyl-2-propanol: Similar backbone but different functional groups.
Uniqueness: 3-Amino-2-methyl-1-(2-methylthiolan-2-yl)propan-1-ol is unique due to the presence of the thiolan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C9H19NOS |
|---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(2-methylthiolan-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H19NOS/c1-7(6-10)8(11)9(2)4-3-5-12-9/h7-8,11H,3-6,10H2,1-2H3 |
InChI Key |
UIKIRIHCEWEKIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1(CCCS1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


